Enhanced Acidity and Lipophilicity vs. Unsubstituted Analog
The 4-chloro substituent lowers the predicted acid dissociation constant (pKa) by approximately 0.3 units and increases the octanol–water partition coefficient (LogP) by 0.3–0.9 units relative to the parent 3,5-dihydroxybenzoic acid . These shifts are consistent with the electron-withdrawing and hydrophobic character of chlorine and have practical consequences for solubility, membrane permeability, and protein binding in biochemical assays.
| Evidence Dimension | pKa (acidity) and LogP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted pKa = 3.73 ± 0.10; ACD/LogP = 1.79 [1] |
| Comparator Or Baseline | 3,5-Dihydroxybenzoic acid: experimental pKa = 4.04; LogP ≈ 0.86–1.12 |
| Quantified Difference | ΔpKa ≈ -0.3; ΔLogP ≈ +0.3 to +0.9 |
| Conditions | Predicted values (ChemicalBook, ChemSpider ACD/Labs) compared with experimentally measured pKa of unsubstituted analog |
Why This Matters
A lower pKa increases the fraction of ionized carboxylate at physiological pH, affecting solubility and salt formation, while higher LogP can improve passive membrane permeability—key selection criteria when designing a synthetic route or biological assay.
- [1] YYBY Chemicals. 4-Chloro-3,5-dihydroxybenzoic acid. LogP 1.4494. View Source
